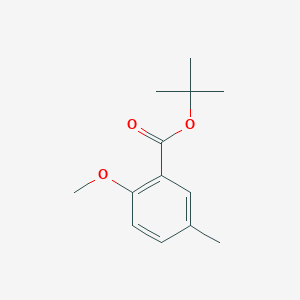![molecular formula C11H13N3O B13855005 [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic moiety with two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method involves the reaction of an imidazole derivative with a pyridine derivative under specific conditions. For example, the imidazole ring can be synthesized using glyoxal and ammonia, while the pyridine ring can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.
Biology
In biology, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.
Medicine
In medicine, this compound has potential therapeutic applications. Compounds containing imidazole rings are known for their antimicrobial, antifungal, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and protein function. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyridine derivatives, such as:
- 1H-imidazole
- 2-methylimidazole
- Pyridine
- 2-methylpyridine
Uniqueness
What sets [4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol apart is its combined structure of both imidazole and pyridine rings. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-8(11-5-12-7-14-11)9-2-3-13-10(4-9)6-15/h2-5,7-8,15H,6H2,1H3,(H,12,14) |
InChI Key |
VZDAWLRBRDNYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)CO)C2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


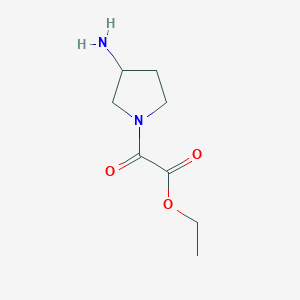
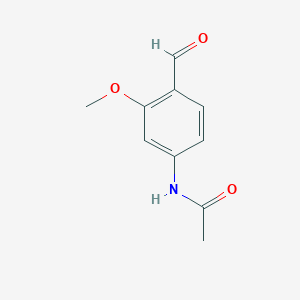


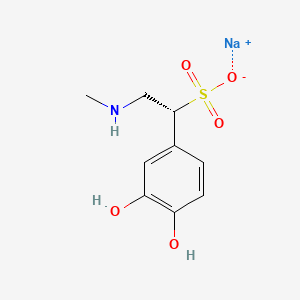

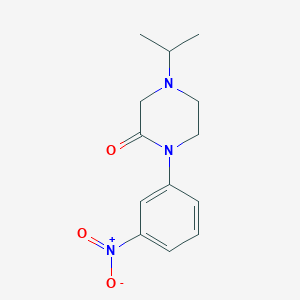
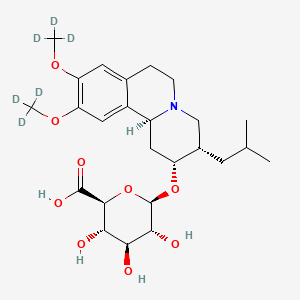
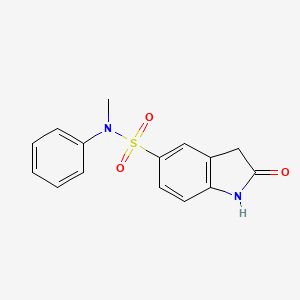
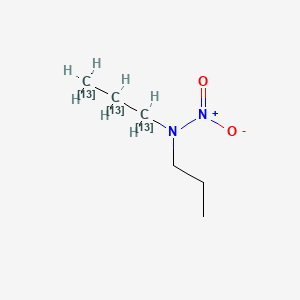
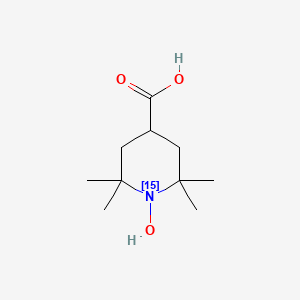

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
